molecular formula C23H22O12 B185809 [(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate CAS No. 118169-27-0

[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

Cat. No. B185809
M. Wt: 490.4 g/mol
InChI Key: AKENCGNASJPQNR-LNNZMUSMSA-N
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Description

This compound is a member of flavonoids and a glycoside . It has a molecular formula of C28H28O14 and a molecular weight of 588.5 g/mol .


Molecular Structure Analysis

The compound has a complex structure with multiple hydroxy groups and a chromen ring. The IUPAC name is [(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 588.5 g/mol . It has 9 hydrogen bond donors and 14 hydrogen bond acceptors . Its XLogP3-AA is 1.4 .

Scientific Research Applications

Stereoselective Synthesis

  • Stereoselective Synthesis and Total Asymmetric Synthesis: This compound is used in stereoselective synthesis, specifically for creating 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentol derivatives and 2,6-anhydrohepturonic acid derivatives. These derivatives are suitable for constructing C,C-linked trisaccharides, highlighting its role in complex molecular synthesis (Gerber & Vogel, 2001).

Antioxidant Properties

  • Novel Antioxidant Agents: Molecular combinations of antioxidants, including derivatives of this compound, have shown potential as radical scavengers and possess potent antioxidant effects. These findings suggest its utility in therapeutic applications for conditions involving free radical damage (Manfredini et al., 2000).

Solubility Studies

  • Solubility Research: Research on the solubilities of various compounds, including this one, in ethanol-water solutions has been conducted. Understanding its solubility properties is essential for its application in pharmaceutical and chemical industries (Zhang et al., 2012).

Cytotoxicity and Biological Activity

  • Synthesis and Biological Activity: This compound has been synthesized and studied for its cytotoxicity toward various cancer cell lines. The findings of these studies contribute to the potential development of new cancer therapies (Meilert et al., 2004).

Heterocyclic Building Blocks

  • Designer Substrates in Syntheses: It serves as a precursor in the syntheses of important heterocyclic scaffolds, demonstrating its versatility in synthetic organic chemistry (Pandey et al., 2012).

Crystallography and Molecular Structure

  • Crystal Structure Analysis: Studies on the crystal structure of this compound and related derivatives enhance our understanding of its molecular geometry and potential applications in material science (Yang et al., 2008).

Pharmacokinetics and Drug Design

  • Pharmacokinetic Studies: This compound has been utilized in the development of novel therapeutic agents, particularly in the field of pharmacokinetics and drug design (Jia et al., 2016).

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O12/c1-9(24)32-8-15-17(28)19(30)20(31)23(34-15)35-22-18(29)16-13(27)6-12(26)7-14(16)33-21(22)10-2-4-11(25)5-3-10/h2-7,15,17,19-20,23,25-28,30-31H,8H2,1H3/t15-,17-,19+,20-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKENCGNASJPQNR-LNNZMUSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701341626
Record name Kaempferol 3-O-acetyl-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6''-O-Acetylastragalin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 2
[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 3
[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 4
[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 5
[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 6
[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

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